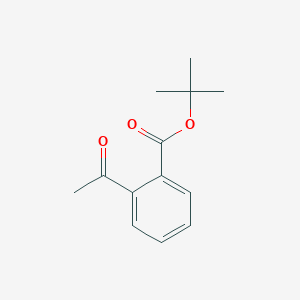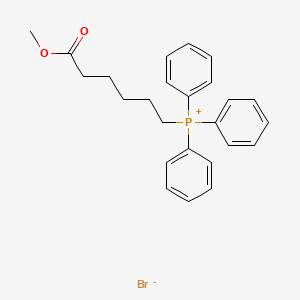
(3-Carboxy-1-oxopropyl)ferrocene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Carboxy-1-oxopropyl)ferrocene typically involves the acylation of ferrocene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Ferrocene Acylation: Ferrocene is reacted with succinic anhydride in the presence of aluminum chloride to yield this compound.
Purification: The crude product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Carboxy-1-oxopropyl)ferrocene undergoes various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to the corresponding ferrocenium ion.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or ceric ammonium nitrate in an acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in an aprotic solvent.
Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide.
Major Products
Oxidation: Ferrocenium ion derivatives.
Reduction: 3-Ferrocenylpropanol.
Substitution: Various esters and amides of this compound.
Applications De Recherche Scientifique
(3-Carboxy-1-oxopropyl)ferrocene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of coordination complexes and organometallic compounds.
Biology: Investigated for its potential as a redox-active probe in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo redox reactions.
Industry: Utilized in the development of advanced materials, such as redox-active polymers and catalysts
Mécanisme D'action
The mechanism of action of (3-Carboxy-1-oxopropyl)ferrocene is primarily based on its redox properties. The ferrocene moiety can undergo reversible oxidation and reduction, making it useful in electron transfer processes. The carboxylic acid group can interact with various biological targets, potentially affecting enzyme activity and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ferrocene: The parent compound, lacking the carboxylic acid group.
Ferrocenecarboxylic Acid: Contains a carboxylic acid group directly attached to the ferrocene moiety.
Ferrocenylmethanol: Contains a hydroxyl group attached to the ferrocene moiety through a methylene bridge.
Uniqueness
(3-Carboxy-1-oxopropyl)ferrocene is unique due to the presence of a propyl chain linking the ferrocene moiety to the carboxylic acid group. This structure provides additional flexibility and reactivity compared to other ferrocene derivatives, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C14H24FeO3 |
|---|---|
Poids moléculaire |
296.18 g/mol |
Nom IUPAC |
cyclopentane;4-cyclopentyl-4-oxobutanoic acid;iron |
InChI |
InChI=1S/C9H14O3.C5H10.Fe/c10-8(5-6-9(11)12)7-3-1-2-4-7;1-2-4-5-3-1;/h7H,1-6H2,(H,11,12);1-5H2; |
Clé InChI |
CWCTUUZCOGWQQO-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC1.C1CCC(C1)C(=O)CCC(=O)O.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trimethyl-[3-[2-(3-trimethylsilylphenyl)phenyl]phenyl]silane](/img/structure/B13682616.png)


![6,8-Dichloro-3,4-dihydro-1H-pyrido[4,3-e][1,4]diazepin-5(2H)-one](/img/structure/B13682628.png)




![4-[4,5-Diamino-2-(4-cyanophenyl)phenyl]benzonitrile](/img/structure/B13682667.png)


![(R)-N-[4-[N-[1-(1-Boc-4-piperidyl)ethyl]sulfamoyl]-2-methylphenyl]-2-methylbenzamide](/img/structure/B13682685.png)
![Tert-butyl 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]morpholine-4-carboxylate](/img/structure/B13682688.png)

